Home > Products > Screening Compounds P87036 > Paromomycin sulfate
Paromomycin sulfate - 7205-49-4

Paromomycin sulfate

Catalog Number: EVT-7937223
CAS Number: 7205-49-4
Molecular Formula: C23H47N5O18S
Molecular Weight: 713.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Paromomycin sulfate is an aminoglycoside antibiotic, a class of antibiotics derived from various species of Streptomyces bacteria. [] It is a broad-spectrum antibiotic, meaning it is effective against a wide range of bacteria and protozoa. [] While clinically used to treat parasitic infections, its applications extend beyond therapeutic purposes. Research highlights its utility in various scientific disciplines, including molecular biology, cell biology, and biochemistry.

Future Directions
  • Expanding its application in drug delivery systems: Investigating its incorporation into nanoparticles or other delivery vehicles to improve targeted delivery and efficacy against specific pathogens. [, , ]

Overview

Paromomycin sulfate is a broad-spectrum aminoglycoside antibiotic derived from the bacterium Streptomyces griseus. It is primarily used in the treatment of various infections, particularly those caused by protozoa and certain bacteria. The compound is notable for its ability to inhibit protein synthesis in susceptible organisms by binding to ribosomal RNA, specifically the 16S subunit of prokaryotic ribosomes.

Source

Paromomycin sulfate is obtained through the fermentation of Streptomyces griseus, a soil-dwelling actinobacterium. The compound is produced as a sulfate salt, enhancing its solubility and stability for pharmaceutical applications.

Classification

Paromomycin sulfate is classified as an aminoglycoside antibiotic. Aminoglycosides are characterized by their amino-modified glycoside structure and are effective against a wide range of Gram-negative and some Gram-positive bacteria, as well as certain protozoal infections.

Synthesis Analysis

Methods

The synthesis of paromomycin sulfate involves two primary steps: fermentation and chemical modification.

  1. Fermentation: The initial production occurs through the cultivation of Streptomyces griseus in a suitable growth medium, where the bacteria produce paromomycin naturally.
  2. Chemical Modification: Following fermentation, paromomycin undergoes treatment with sulfuric acid to form paromomycin sulfate. This process enhances the compound's solubility and bioavailability.

Technical Details

The fermentation process typically requires controlled conditions including temperature, pH, and nutrient supply to optimize yield. The subsequent chemical reaction with sulfuric acid must be carefully monitored to ensure complete conversion without degrading the antibiotic properties.

Molecular Structure Analysis

Structure

Paromomycin sulfate has a complex molecular structure characterized by multiple amino groups and sugar moieties. Its chemical formula is C23H47N5O18SC_{23}H_{47}N_{5}O_{18}S with a molar mass of approximately 713.71 g/mol.

Data

  • Molecular Weight: 713.71 g/mol
  • Chemical Structure: The structure includes several hydroxyl groups and amino groups that contribute to its solubility and interaction with ribosomal RNA.
Chemical Reactions Analysis

Reactions

Paromomycin sulfate primarily acts through its interaction with ribosomal RNA, leading to the inhibition of protein synthesis. The key reaction involves binding to the 16S rRNA component of the bacterial ribosome.

Technical Details

  1. Binding Mechanism: Paromomycin binds to specific sites on the ribosome, causing misreading of mRNA during translation, which results in the incorporation of incorrect amino acids into proteins.
  2. Inhibition of Translation: This misreading increases the error rate in protein synthesis, ultimately leading to bacterial cell death due to the production of dysfunctional proteins.
Mechanism of Action

Process

Paromomycin exerts its antimicrobial effects by binding to 16S ribosomal RNA within the small subunit of prokaryotic ribosomes. This binding disrupts normal translation processes:

Data

This mechanism has been shown to be effective against various pathogens, including Escherichia coli and Staphylococcus aureus, confirming its broad-spectrum activity.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Highly soluble in water (79.7 mg/mL)
  • Physiological Charge: +5 at physiological pH
  • Polar Surface Area: 347.32 Ų

Chemical Properties

  • pKa Values:
    • Strongest Acidic pKa: 12.23
    • Strongest Basic pKa: 9.68
  • Hydrogen Bonding:
    • Hydrogen Acceptors: 19
    • Hydrogen Donors: 13
  • Rotatable Bonds: 9

These properties contribute to its pharmacokinetic profile, including poor gastrointestinal absorption when taken orally.

Applications

Paromomycin sulfate is utilized in various scientific and medical applications:

  1. Infectious Disease Treatment: It is primarily used for treating infections caused by Entamoeba histolytica, particularly amoebic dysentery.
  2. Protozoal Infections: Effective against certain protozoan parasites such as Leishmania species.
  3. Research Tool: Used in laboratory settings to study protein synthesis mechanisms and bacterial resistance patterns.
Mechanistic Insights into Ribosomal Targeting

Molecular Interactions with 16S rRNA Subunits

Structural Basis of A-Site Binding Specificity

Paromomycin sulfate exerts its antibacterial and antiprotozoal effects through highly specific interactions with the decoding A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. Crystallographic studies reveal that paromomycin binds within the major groove of helix 44 (h44), inducing a conformational shift in the RNA backbone that stabilizes adenines A1492 and A1493 in a bulged-out configuration [3] [9]. This structural rearrangement is fundamental to the drug's mechanism, as these nucleotides are directly involved in monitoring codon-anticodon fidelity during protein synthesis.

The aminoglycoside forms an extensive network of molecular contacts with conserved rRNA nucleotides. Specifically, ring I of paromomycin stacks over guanine G1491 and establishes pseudo-Watson-Crick interactions with adenine A1408. Meanwhile, functional groups on ring II form direct and water-mediated hydrogen bonds with the non-canonical U1406•U1495 base pair [9]. Biochemical analyses demonstrate that paromomycin binding involves at least 13 direct hydrogen bonds to rRNA bases and backbone phosphate oxygens, with an additional 12 hydrogen bonds mediated by a structured hydration shell [7] [9]. Crucially, protonation of specific amino groups on paromomycin (particularly the 1, 3, 2', and 2''' positions) enhances electrostatic complementarity with the negatively charged RNA backbone, significantly contributing to binding affinity and specificity [7]. This binding event disrupts ribosomal proofreading, leading to misincorporation of amino acids and production of non-functional proteins.

  • Table 1: Key Molecular Interactions Between Paromomycin and 16S rRNA
Paromomycin Ring/GrouprRNA Nucleotide/ElementType of InteractionFunctional Consequence
Ring I (Hydroxyls/Amines)G1491 (base)Stacking & H-bondingStabilizes flipped-out conformation of A1492/A1493
Ring I/II (Amines)A1408 (base)Pseudo-Watson-CrickDisrupts A-site geometry
Ring II (Hydroxyls/Amines)U1406•U1495 (base pair)Direct & water-mediated H-bondsDestabilizes mRNA codon-tRNA anticodon monitoring
Ring I/II (Amines)A1492/A1493 (phosphate backbone)Electrostatic/H-bondingLocks A1492/A1493 in bulged state
Multiple AminesRNA backbone phosphatesElectrostatic attractionIncreases overall binding affinity

Comparative Analysis with Neomycin-Class Aminoglycosides

Paromomycin shares significant structural homology with other 4,5-linked 2-deoxystreptamine (2-DOS) aminoglycosides, notably neomycin B. Both antibiotics feature identical rings II (2-DOS), III, and IV, differing solely at the 6' position on ring I, where paromomycin possesses a hydroxyl group (-OH) and neomycin carries an amino group (-NH₂) [8]. This seemingly minor chemical difference profoundly impacts their ribosomal binding dynamics and functional outcomes.

Neomycin's 6'-NH₂ group confers a higher net positive charge compared to paromomycin, enhancing its electrostatic interaction strength with the rRNA backbone. Isothermal titration calorimetry (ITC) studies confirm that neomycin binding to the A-site involves protonation of at least five amino groups, while paromomycin binding involves protonation of four (1, 3, 2', and 2''') [7]. More strikingly, single-molecule Förster Resonance Energy Transfer (smFRET) studies demonstrate that these antibiotics exert opposite effects on ribosomal subunit rotation dynamics despite binding overlapping sites. Neomycin binding (≥100 nM) stabilizes an intermediate-FRET state corresponding to a partially rotated ribosomal subunit conformation. In stark contrast, paromomycin binding promotes stabilization of the low-FRET (unrotated) subunit configuration [8]. This differential effect arises from distinct interactions with Helix 69 (H69) of the 23S rRNA within the 50S subunit. While both drugs contact h44, neomycin's 6'-NH₂ facilitates tighter binding to the major groove of H69, physically blocking the axial compression required for subunit rotation. Paromomycin's 6'-OH forms a specific, albeit weaker, contact with the apical tip of H69 from its position within h44, insufficient to block rotation but biasing the ribosome towards the unrotated state [8]. Consequently, while both drugs cause miscoding, their global impacts on ribosome dynamics differ significantly.

  • Table 2: Functional Comparison of Paromomycin and Neomycin B
PropertyParomomycinNeomycin BFunctional Implication
Ring I 6' GroupHydroxyl (-OH)Amino (-NH₃⁺)Alters charge & H-bonding capacity
Net Charge (pH 7)+4.5+5.5Neomycin has stronger electrostatic attraction to rRNA
Protonation Events Linked to Binding4 (1, 3, 2', 2''')≥5 (1, 3, 2', 6', 2''')Neomycin binding involves greater enthalpy change
Primary rRNA Target16S rRNA h4416S rRNA h44 & 23S rRNA H69Neomycin bridges subunits via Bridge B2
Effect on Subunit Rotation (smFRET)Stabilizes unrotated (low-FRET) stateStabilizes partially rotated (intermediate-FRET) stateDifferentially impacts translocation & ribosome recycling
Relative Miscoding InductionStrongStrongCommon effect via A1492/A1493 flipping

Disruption of Translocation Dynamics in Prokaryotic Ribosomes

Beyond inducing translational errors, paromomycin significantly impedes the translocation step of protein synthesis—the coordinated movement of mRNA and tRNAs through the ribosome catalyzed by elongation factor G (EF-G). smFRET studies monitoring ribosomal conformational changes in real-time reveal that paromomycin stabilizes the pre-translocational (unrotated or classical) state of the ribosome [8]. This stabilization occurs because paromomycin binding to h44 restricts the inherent flexibility of the head and shoulder domains of the 30S subunit, which undergo swiveling and lateral movements during translocation [3] [8].

The drug-induced restriction of subunit dynamics creates a kinetic barrier for EF-G-mediated GTP hydrolysis and subsequent tRNA-mRNA movement. Biochemical assays confirm that paromomycin significantly reduces the rate of translocation in a dose-dependent manner [3]. This inhibition is mechanistically distinct from its miscoding effect and contributes substantially to its overall bacteriostatic and bactericidal activity. The freezing of ribosomal dynamics prevents the progression of the translation cycle, leading to ribosomal stalling and collisions, ultimately triggering cellular stress responses and cell death. This dual mechanism—miscoding plus translocation inhibition—makes paromomycin a potent inhibitor of prokaryotic protein synthesis, even against strains with some tolerance for translational errors.

  • Table 3: Impact of Paromomycin on Ribosomal Translocation Dynamics
Ribosomal ParameterEffect of ParomomycinConsequence for Translocation
30S Head Domain SwivelingRestrictedImpairs initial unlocking step of translocation
Intersubunit Rotation (Unrotated → Rotated State)Stabilizes unrotated statePrevents EF-G induced ratchet-like motion
EF-G Binding/GTPase ActivationIndirectly impaired (due to restricted dynamics)Reduces rate of GTP hydrolysis & subsequent steps
tRNA Movement (A-site to P-site; P-site to E-site)Slowed/BlockedNascent peptide chain elongation stalls
Global Ribosome RecyclingImpairedReduces availability of free ribosomal subunits for new rounds of initiation

Protozoal Ribosomal Selectivity in Entamoeba histolytica and Leishmania spp.

Paromomycin demonstrates significant clinical efficacy against protozoal parasites, notably Entamoeba histolytica (causing intestinal amebiasis) and Leishmania species (causing leishmaniasis). Its selectivity for protozoal ribosomes over mammalian ribosomes stems from fundamental differences in rRNA structure and drug uptake mechanisms.

In Leishmania donovani, the primary causative agent of visceral leishmaniasis, paromomycin uptake involves an initial rapid, non-saturable phase characterized by electrostatic binding of the cationic drug to the negatively charged surface glycocalyx (predominantly lipophosphoglycan) of the parasite. This initial binding is essential for subsequent drug accumulation [4]. Once internalized, paromomycin targets the parasite's ribosomes. Crucially, SPR (Surface Plasmon Resonance) analyses and in vitro translation assays demonstrate that paromomycin binds with significantly higher affinity to the Leishmanial ribosomal decoding site compared to the mammalian counterpart. This differential binding affinity translates into potent inhibition of cytoplasmic and mitochondrial protein synthesis in Leishmania [4] [5]. Specifically, paromomycin binding induces misreading and inhibits translocation in Leishmania ribosomes, mirroring its effects in bacteria but with greater potency relative to host ribosomes.

Structural insights reveal that the molecular basis for selectivity lies in sequence and conformational differences within the analogous A-site of the parasite's rRNA compared to mammalian rRNA. Paromomycin interacts strongly with specific nucleotides in the Leishmanial rRNA that are either absent or differently arranged in mammalian rRNA. For instance, the binding pocket in Leishmania rRNA accommodates paromomycin in a manner that allows optimal interaction with its functional groups, whereas the mammalian rRNA structure lacks this complementarity [5]. This difference is reflected in IC₅₀ values: protein synthesis in L. donovani promastigotes is inhibited with an IC₅₀ of ~20 μM, while mammalian cell ribosomes require concentrations orders of magnitude higher for comparable inhibition [5]. Resistance mechanisms in Leishmania further underscore the importance of ribosomal targeting and uptake; resistant lines exhibit reduced paromomycin accumulation, linked to decreased initial surface binding, and consequently show less pronounced drug-induced mitochondrial membrane depolarization and protein synthesis inhibition [4]. A similar mechanism of selective rRNA targeting underpins paromomycin's efficacy against Entamoeba histolytica, although detailed structural studies comparable to those in Leishmania are less extensive for this parasite.

  • Table 4: Protozoal Selectivity of Paromomycin Sulfate

    Properties

    CAS Number

    7205-49-4

    Product Name

    Paromomycin sulfate

    IUPAC Name

    (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid

    Molecular Formula

    C23H47N5O18S

    Molecular Weight

    713.7 g/mol

    InChI

    InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1

    InChI Key

    LJRDOKAZOAKLDU-UDXJMMFXSA-N

    SMILES

    C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O

    Canonical SMILES

    C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O

    Isomeric SMILES

    C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.